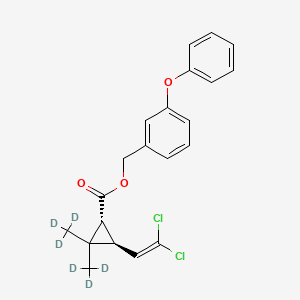![molecular formula C22H22N6O2S B13793262 2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)
2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) is a complex organic compound that features a benzothiazole core structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of multiple functional groups, such as the benzodioxole and tetrazole moieties, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The benzothiazole core and functional groups contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzothiazole: A simpler analog with a benzothiazole core but lacking additional functional groups.
2-Methylbenzothiazole: Contains a methyl group instead of the more complex substituents.
2,1,3-Benzothiadiazole: Features a thiadiazole ring fused to a benzene ring, differing in structure and reactivity.
Uniqueness
Benzothiazole,2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]methyl]-4-piperidinyl]-(9ci) is unique due to its combination of benzothiazole, benzodioxole, and tetrazole moieties, which confer distinct chemical properties and biological activities. This makes it a valuable compound for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C22H22N6O2S |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
2-[1-[[1-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]methyl]piperidin-4-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H22N6O2S/c1-2-4-20-17(3-1)23-22(31-20)16-7-9-27(10-8-16)13-21-24-25-26-28(21)12-15-5-6-18-19(11-15)30-14-29-18/h1-6,11,16H,7-10,12-14H2 |
InChI-Schlüssel |
QQCLDHVMRNBILX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)CC4=NN=NN4CC5=CC6=C(C=C5)OCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


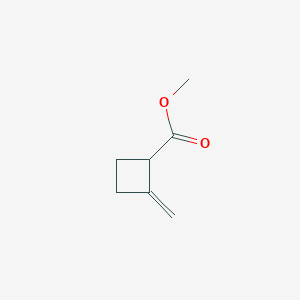


![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)
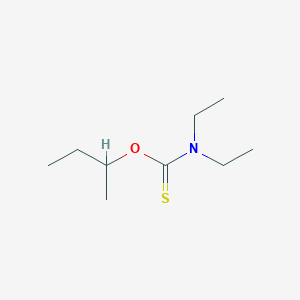
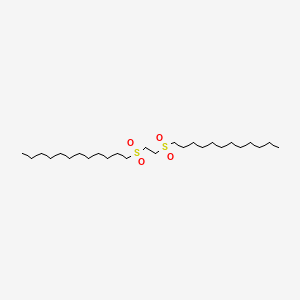
![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)
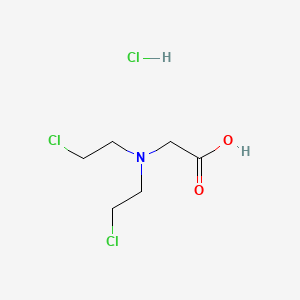
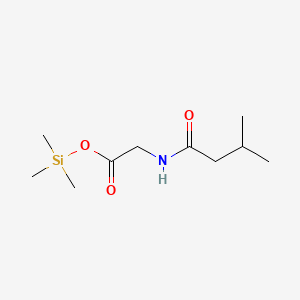

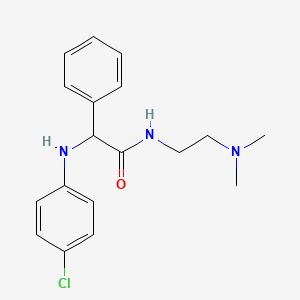
![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)
